2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt

Description

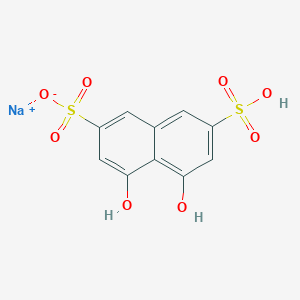

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt (CAS: 4454-05-1 or 3888-44-6) is a naphthalene derivative with two sulfonic acid groups at positions 2 and 7, hydroxyl groups at positions 4 and 5, and a single sodium counterion. It is also known as chromotropic acid monosodium salt and is structurally related to its disodium counterpart (CAS: 5808-22-0). The monosodium salt is distinguished by its partial sulfonic acid neutralization, which influences solubility, reactivity, and industrial applications.

Key synonyms include sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate and chromotropic acid monosodium salt. Its IUPAC name is 4,5-dihydroxynaphthalene-2,7-disulfonic acid monosodium salt.

Properties

IUPAC Name |

sodium;4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYOFRGSTDARPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-25-4 (Parent) | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063224 | |

| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Sodium chromotropate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3888-44-6 | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Rearrangement of 1,6-Naphthalenedisulfonic Acid Mother Liquor

A patented method transforms 1,6-naphthalenedisulfonic acid mother liquor into the 2,7-isomer through intramolecular rearrangement. The process involves:

-

Concentration under reduced pressure : Mother liquor containing 30–70% water is concentrated at a vacuum of -0.08 to -0.095 MPa and temperatures ≤180°C until the moisture content reaches 14–15%.

-

Reaction with naphthalene and sulfuric acid : Adding naphthalene (440 kg) and sulfuric acid (770 kg) to the concentrated mixture, followed by heating to 180–190°C for 5 hours.

-

Hydrolysis and isolation : The reaction mixture is hydrolyzed at ≤130°C, cooled to 10–20°C, and centrifuged to isolate 2,7-naphthalenedisulfonic acid (yield: 93% purity).

-

Salification : Neutralization with sodium hydroxide yields 2,7-naphthalenedisulfonate (98.5% purity).

Table 1: Key Parameters for 2,7-Naphthalenedisulfonic Acid Synthesis

| Step | Conditions | Yield/Purity |

|---|---|---|

| Concentration | -0.095 MPa, 180°C | Moisture: 14–15% |

| Sulfonation | 190°C, 5 h | 93% (acid) |

| Salification | NaOH neutralization | 98.5% (Na salt) |

This method reduces waste by repurposing mother liquor and avoids generating non-recyclable 2,6-isomer byproducts.

| Method | Reagents | Yield | Selectivity |

|---|---|---|---|

| Nitration-reduction | HNO₃, Fe/HCl | 60–70% | High |

| RuO₂/NaIO₄ oxidation | RuO₂, NaIO₄ | 52% | Moderate |

Integrated Synthesis Pathway

Sequential Sulfonation and Hydroxylation

Challenges and Optimizations

-

Side reactions : Over-oxidation during hydroxylation reduces yields. Mitigated by shorter reaction times (≤3 h).

-

Byproduct formation : Isomeric dihydroxy byproducts are removed via recrystallization from ethanol/water.

Environmental and Economic Considerations

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in biochemical assays and as a staining agent.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of chelating agents and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups enable the compound to form strong interactions with metal ions, proteins, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Disodium Salt (Chromotropic Acid Disodium Salt)

- CAS : 5808-22-0

- Molecular Formula : C₁₀H₆Na₂O₈S₂·2H₂O (disodium dihydrate).

- Key Differences: The disodium salt has full neutralization of both sulfonic acid groups, enhancing water solubility compared to the monosodium salt. Applications: Widely used as a reagent for formaldehyde detection in environmental and industrial analyses.

Azo-Functionalized Derivatives

- Example: Sulfonazo III (CAS: Not explicitly listed). Structure: Contains two azo groups (-N=N-) at positions 3 and 6, with additional sulfophenyl substituents. Application: A tetrasodium salt used as a metallochromic indicator for calcium and magnesium detection. Comparison: The azo groups introduce chromophoric properties absent in the monosodium salt, enabling colorimetric assays.

Amino-Substituted Derivatives

- Example: 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- (CAS: 182238–09–1). Structure: Substitutes one hydroxyl group (position 4) with an amino group.

Physicochemical Properties

Biological Activity

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt is an organic compound with the molecular formula . This compound is characterized by its unique naphthalene ring structure, which is substituted with two sulfonic acid groups and two hydroxyl groups. It has significant applications in the dye industry and as an analytical reagent. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The structure of 2,7-naphthalenedisulfonic acid features:

- Naphthalene Ring : A polycyclic aromatic hydrocarbon.

- Sulfonic Acid Groups : Located at the 2 and 7 positions, contributing to its solubility and reactivity.

- Hydroxyl Groups : Positioned at the 4 and 5 locations, enhancing its potential for hydrogen bonding and complexation with metal ions.

The biological activity of this compound primarily involves its ability to form complexes with metal ions. The electron-rich oxygen atoms from the sulfonate and hydroxyl groups engage in coordinate covalent bonding with metal ions, leading to stable complexes. This property is leveraged in various analytical methods for detecting metal ions based on colorimetric changes resulting from these interactions.

Biological Activity Overview

Research indicates several biological activities associated with 2,7-naphthalenedisulfonic acid:

- Antioxidant Activity : The compound exhibits potential antioxidant properties due to its hydroxyl groups, which can scavenge free radicals.

- Antimicrobial Effects : Studies suggest that naphthalene derivatives can possess antimicrobial properties; however, specific data on this compound's efficacy against various pathogens is limited.

- Irritation Potential : The compound has been classified as a slight to moderate irritant in both skin and eye contact tests .

Toxicological Profile

The toxicological assessment of 2,7-naphthalenedisulfonic acid shows low toxicity levels:

- LD50 (mg/kg) : Greater than 5000, indicating low acute oral toxicity.

- Skin Irritation : Classified as a non-irritant to slightly irritating.

- Eye Irritation : Identified as a slight to moderate irritant .

Research Findings and Case Studies

Several studies have explored the biological effects of similar compounds:

- Electrochemical Sensors : Research demonstrated that modified electrodes using naphthalene sulfonic acids can effectively detect β-agonists, showcasing their utility in biosensing applications .

- Analytical Applications : The chromotropic acid method utilizes this compound for formaldehyde detection, indicating its relevance in environmental monitoring .

- Comparative Studies : A comparative analysis of naphthalene derivatives revealed differences in biological activity based on structural variations. For instance, while 1,6-naphthalenedisulfonic acid shows similar properties, its applications differ significantly from those of 2,7-naphthalenedisulfonic acid.

Data Table: Comparison of Naphthalene Derivatives

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2,7-Naphthalenedisulfonic Acid | S656080 | Two sulfonic acids; used in dyes | Antioxidant potential |

| 1,6-Naphthalenedisulfonic Acid | 130-27-4 | Different sulfonic acid positioning | Limited antimicrobial |

| Naphthalenesulfonic Acid | 130-15-4 | Simpler sulfonated derivative; surfactant | Low bioactivity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt, and how are they experimentally determined?

- Answer : Key properties include molecular weight (342.278 g/mol, ), solubility in polar solvents (e.g., water due to sulfonic groups), and UV-Vis absorbance maxima (likely in the 250–400 nm range, typical for aromatic sulfonates).

- Methodology :

- Molecular weight : Confirm via mass spectrometry (MS) or calculate from the formula .

- Solubility : Perform gravimetric analysis by dissolving the compound in water at varying temperatures.

- Spectroscopy : Use UV-Vis spectroscopy to identify absorbance peaks; compare with structurally similar sulfonated naphthalene derivatives .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

- Answer : Synthesis typically involves sulfonation of naphthalene derivatives followed by selective hydroxylation and neutralization. For example:

- Step 1 : Sulfonate naphthalene with oleum to introduce sulfonic acid groups .

- Step 2 : Hydroxylate at positions 4 and 5 using controlled oxidation (e.g., ) .

- Step 3 : Neutralize with sodium hydroxide to form the monosodium salt .

- Purity Optimization :

- Recrystallize from ethanol-water mixtures.

- Use ion-exchange chromatography to remove residual salts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer :

- Skin/Eye Protection : Use gloves and goggles to avoid contact (Safety Code S24/25 ).

- Carcinogenicity Concerns : Classified as a potential carcinogen in OSHA listings; handle in fume hoods with proper ventilation .

- Waste Disposal : Neutralize acidic residues before disposal, following EPA guidelines for sulfonated aromatic compounds .

Advanced Research Questions

Q. How can this compound be utilized as a ligand or chelating agent in coordination chemistry?

- Answer : The hydroxyl and sulfonic groups enable metal binding (e.g., ).

- Methodology :

- Titration Studies : Perform potentiometric titrations to determine stability constants with transition metals.

- Spectroscopic Analysis : Use UV-Vis or EPR to confirm metal-ligand complex formation .

Q. What computational strategies are effective for predicting secondary targets of this compound in biological systems?

- Answer : A multidimensional approach combining:

- Sequence Homology Clustering : Identify proteins with conserved active sites.

- Ligand Docking : Use software like AutoDock to predict binding affinity.

- SOIPPA Algorithm : Analyze structural similarities between primary and secondary targets .

Q. How does structural isomerism (e.g., 2,6 vs. 2,7 substitution) affect reactivity and applications?

- Answer :

- Reactivity : 2,7-disubstitution increases steric hindrance compared to 2,6 isomers, altering reaction kinetics in electrophilic substitutions.

- Applications : 2,7 derivatives are preferred in dyes due to enhanced stability .

- Experimental Design : Compare sulfonation rates and UV-Vis spectra of isomers .

Q. What analytical techniques resolve contradictions in CAS registry numbers (e.g., 3888-44-6 vs. 4454-05-1)?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.